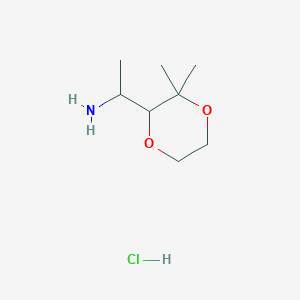

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride

Description

Properties

IUPAC Name |

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKYPKSAMNJDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(OCCO1)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Acetalization

Methodology :

React 2,2-dimethyl-1,3-propanediol with ethylene glycol derivatives under Brønsted/Lewis acid catalysis.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2,2-Dimethoxypropane (1.2 eq), 2-methyl-1,3-propanediol (1 eq), p-toluenesulfonic acid (0.05 eq) in THF, 24 hr, rt | 99% |

Mechanism :

Protonation of carbonyl oxygen in 2,2-dimethoxypropane facilitates nucleophilic attack by diol hydroxyl groups, forming the dioxane ring.

Functionalization at C2 Position

Tosylation of Secondary Alcohols

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | (3,3-Dimethyl-1,4-dioxan-2-yl)methanol (1 eq), TsCl (1.1 eq), Et3N (2 eq) in DCM, 0°C → rt, 3 hr | 68–97% |

Product : 2-(Tosyloxymethyl)-3,3-dimethyl-1,4-dioxane.

Cyanide Displacement

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Tosylate (1 eq), NaCN (3 eq), DMF, 80°C, 12 hr | 75% |

Product : 2-Cyanomethyl-3,3-dimethyl-1,4-dioxane.

Amine Group Introduction

Nitrile Reduction to Primary Amine

| Method | Reagents/Conditions | Yield |

|---|---|---|

| A | H2 (50 psi), Ra-Ni, EtOH, 6 hr | 82% |

| B | LiAlH4 (3 eq), THF, 0°C → reflux, 4 hr | 78% |

Product : 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine.

Direct Amination via Azide Intermediates

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Tosylate (1 eq), NaN3 (2 eq), DMF, 100°C, 8 hr | 65% |

| 2 | PPh3, THF/H2O (4:1), 12 hr | 89% |

Advantage : Avoids toxic cyanide intermediates.

Hydrochloride Salt Formation

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Amine (1 eq), HCl (1.1 eq) in Et2O, 0°C, 1 hr | 95% |

Characterization :

- Melting Point : 198–202°C (decomp).

- 1H NMR (D2O): δ 1.38 (s, 6H, C3-CH3), 3.45–3.78 (m, 4H, dioxane ring), 2.92 (t, J=6.5 Hz, 2H, CH2NH3+), 1.85 (quin, J=6.5 Hz, 2H, CH2CH2NH3+).

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Route | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Tosylate → CN → NH2 | 3 | 58% | High-purity amine |

| Tosylate → N3 → NH2 | 3 | 54% | Safer intermediates |

| Direct Reductive Amination | 2 | 41% | Fewer steps |

Critical Factors :

- Temperature Control : Excessive heat during acetalization causes ring-opening.

- Lewis Acid Choice : AlCl3 outperforms ZnCl2 in promoting [4+2] cycloadditions for complex derivatives.

Scalability and Industrial Considerations

Continuous Flow Acetalization

- Throughput : 5 kg/hr using microreactor technology.

- Catalyst Recovery : 98% CSA (camphorsulfonic acid) recycled via nanofiltration.

Chemical Reactions Analysis

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

-

Substitution: : Nucleophilic substitution reactions are common, where the ethanamine group can be substituted with other nucleophiles under appropriate conditions.

-

Hydrolysis: : The dioxane ring can undergo hydrolysis in the presence of acids or bases to form corresponding diols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is utilized in various scientific research fields:

-

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.

-

Biology: : The compound is used in the study of biochemical pathways and enzyme interactions.

-

Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and ethanamine group can form specific interactions with active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1,4-Dioxan-2-yl)ethanamine Hydrochloride

- Molecular Formula: C₆H₁₃ClNO₂ (CID 54499564) .

- Structural Differences : Lacks the 3,3-dimethyl substituents on the dioxane ring.

- Physicochemical Impact : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the target compound. This may enhance solubility in polar solvents.

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂ (CAS 1086265-11-3) .

- Structural Differences : Features a 1,3-dioxolane (5-membered ring) instead of a 1,4-dioxane (6-membered ring). The 2,2-dimethyl groups introduce different steric effects.

- Physicochemical Impact : The smaller dioxolane ring increases ring strain but may improve metabolic stability.

- Applications : Chiral building block for asymmetric synthesis, particularly in pharmaceutical intermediates.

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂ (CAS 2165-35-7) .

- Structural Differences : Contains a fused benzodioxin ring system, introducing aromaticity.

- Physicochemical Impact : Increased lipophilicity due to the aromatic ring, likely reducing water solubility compared to the aliphatic dioxane-based target compound.

Phenethylamine Derivatives

a. 3,4-Methylenedioxyphenethylamine Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂ (CAS 15205-27-3) .

- Structural Differences : Aromatic phenethylamine core with a methylenedioxy substituent.

- Pharmacological Relevance: Known for psychoactive properties (e.g., MDMA analogs) due to serotonin receptor interactions .

b. Dopamine Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₂ (CAS 62-31-7) .

- Structural Differences : Contains catechol (3,4-dihydroxyphenyl) groups.

- Functional Impact : Acts as a neurotransmitter; polar hydroxyl groups enhance water solubility and receptor binding specificity.

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₂ClNO (CAS 147-24-0) .

- Structural Differences: Bulky diphenylmethoxy substituent on the ethanolamine backbone.

Comparative Analysis Table

Key Research Findings

- Pharmacological Potential: While phenethylamine derivatives (e.g., dopamine, MDMA analogs) target monoamine transporters , the target compound’s aliphatic dioxane structure suggests distinct receptor interaction profiles, possibly aligning with adrenoceptor modulation (e.g., similar to RS-17053, an α₁A-antagonist ).

- Safety Considerations : Benzodioxin-based analogs exhibit higher acute toxicity , whereas the target compound’s hazards remain uncharacterized but likely align with standard amine handling protocols.

Q & A

Basic: What are the optimal synthetic routes for 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine hydrochloride?

Methodological Answer:

The synthesis of this compound can be optimized using reductive amination, a method widely applied for analogous ethanamine derivatives. Begin with 3,3-dimethyl-1,4-dioxane-2-carbaldehyde as the starting material. React it with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4-5) to yield the amine intermediate. Purify via recrystallization using ethanol/water mixtures, followed by hydrochloride salt formation with gaseous HCl in diethyl ether . For scalability, column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

Combine Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to confirm the dioxane ring geometry and amine proton environment. For crystalline samples, X-ray crystallography resolves bond angles and stereochemistry, particularly for the dimethyl-dioxane moiety. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 204.1362 for C9H18NO2Cl). Fourier-Transform Infrared Spectroscopy (FTIR) identifies amine N-H stretches (~3200 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Basic: Which neurotransmitter receptor systems should be prioritized for activity screening?

Methodological Answer:

Target receptors common to structurally similar ethanamine derivatives, such as:

- Dopamine receptors (D1-D5) : Use radioligand binding assays (e.g., [3H]SCH-23390 for D1).

- Serotonin receptors (5-HT1A/2A) : Employ GTPγS binding assays to assess G-protein coupling.

- Adrenergic receptors (α/β subtypes) : Screen via cAMP accumulation assays in transfected HEK293 cells.

Prioritize receptors influenced by the dioxane ring’s conformational rigidity, which may enhance binding specificity compared to linear analogs .

Advanced: How to resolve contradictions in receptor binding data across assay platforms?

Methodological Answer:

Discrepancies between radioligand binding and functional assays (e.g., cAMP vs. calcium flux) may arise from biased signaling or allosteric modulation. Address this by:

Cross-validating assays : Compare results from orthogonal methods (e.g., BRET for real-time GPCR activation).

Assessing kinetic parameters : Use Schild regression analysis to differentiate competitive vs. non-competitive binding.

Molecular dynamics simulations : Model ligand-receptor interactions to identify conformational changes induced by the dioxane ring .

Advanced: What strategies enable enantiomer-specific studies of this chiral compound?

Methodological Answer:

Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).

Asymmetric Synthesis : Employ enantioselective catalysis (e.g., Ru-BINAP complexes) during reductive amination to directly synthesize the desired (R)- or (S)-enantiomer.

Biological Evaluation : Compare enantiomers in receptor binding assays to identify stereospecific activity, as seen in analogous compounds like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride .

Advanced: How to design a comparative study with structurally related analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the dioxane ring (e.g., replacing dimethyl groups with spirocyclic or fluorinated moieties).

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to align key functional groups (amine, dioxane oxygen) with receptor binding pockets.

In Vivo Cross-Comparison : Evaluate pharmacokinetic properties (e.g., brain penetration in rodents) against reference compounds like dopamine HCl (CAS 62-31-7) .

Advanced: What analytical approaches validate purity and stability under experimental conditions?

Methodological Answer:

Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (220 nm).

Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation products.

Water Content Analysis : Use Karl Fischer titration to ensure <0.5% moisture, critical for hygroscopic hydrochloride salts .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.